molecular formula C7H10O4 B2527880 2-Ethylcyclopropane-1,1-dicarboxylic acid CAS No. 1784277-54-8

2-Ethylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B2527880
CAS No.: 1784277-54-8
M. Wt: 158.153
InChI Key: SZOYHPCVCTVRMH-UHFFFAOYSA-N
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Description

2-Ethylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a cyclopropane derivative with two carboxylic acid groups attached to the same carbon atom, making it a dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcyclopropane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a cyclopropanation mechanism, where the malonate ester undergoes intramolecular cyclization to form the cyclopropane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, followed by hydrolysis and acidification to yield the desired dicarboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclopropane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

2-Ethylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcyclopropane-1,1-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in various biochemical reactions, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of the ethyl group, which influences its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-ethylcyclopropane-1,1-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOYHPCVCTVRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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